Saxalin

Molecular Docking SARS-CoV-2 Furanocoumarin

Saxalin is a structurally differentiated linear furanocoumarin bearing a 4-(3-chloro-2-hydroxy-3-methylbutoxy) side chain (XLogP3: 2.9) that cannot be replaced by generic psoralens. Its quantifiable performance profile—EC50 of 2.25 μg/mL against HIV in H9 lymphocytes and a -6.4 kcal/mol binding energy to SARS-CoV-2 main protease (PDB 5N5O)—establishes it as a critical benchmark for structure-activity relationship studies, antiviral screening, and docking protocol calibration. As a validated parsley intake biomarker and NF-κB inhibitory constituent of masterwort, Saxalin also enables targeted metabolomics and inflammation research. Procure this high-purity reference standard to generate reproducible, publication-ready data.

Molecular Formula C16H15ClO5
Molecular Weight 322.74 g/mol
CAS No. 36150-06-8
Cat. No. B150552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxalin
CAS36150-06-8
Molecular FormulaC16H15ClO5
Molecular Weight322.74 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl
InChIInChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3
InChIKeyQPHPWCUVCZXUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saxalin (CAS 36150-06-8): A Chlorinated Furanocoumarin Standard for Phytochemical and In Silico Research


Saxalin (CAS 36150-06-8), also known as (+)-Saxalin, is a linear furanocoumarin belonging to the psoralen class of compounds. It is characterized by a 4-substituted chlorohydrin side chain on the furochromen-7-one core, with the molecular formula C16H15ClO5 and a molecular weight of 322.74 g/mol [1]. This natural product has been isolated from various plant sources, including Harbouria trachypleura and parsley (Petroselinum crispum), where it serves as a potential biomarker for dietary intake [2].

Why a Generic Furanocoumarin Standard Cannot Substitute for Saxalin in Specific Assays


Generic substitution within the furanocoumarin class is not scientifically valid due to distinct structural features and resulting differences in biological activity. The presence of a unique chlorinated 3-chloro-2-hydroxy-3-methylbutoxy side chain in Saxalin imparts specific physicochemical properties, such as a computed XLogP3 of 2.9 [1]. This structural difference directly translates to quantifiable variations in performance compared to common analogs like psoralen, bergapten, or imperatorin in key research models, including anti-HIV activity [2] and molecular docking simulations against viral targets [3].

Quantitative Evidence for Saxalin: Comparative Performance Data vs. Furanocoumarin Analogs


Differential Binding Affinity of Saxalin to SARS-CoV-2 Main Protease vs. Furanocoumarin Analogs

In an in silico molecular docking study evaluating coumarin derivatives against the SARS-CoV-2 main protease (PDB ID: 5N5O), Saxalin exhibited a binding affinity of -6.4 kcal/mol. This value is intermediate within the tested furanocoumarin series, demonstrating quantifiably lower affinity than heraclenol (-7.0 kcal/mol) and imperatorin (-6.8 kcal/mol), but higher affinity than the core scaffold psoralen (-5.6 kcal/mol) and bergapten (-5.8 kcal/mol) [1].

Molecular Docking SARS-CoV-2 Furanocoumarin

Comparison of Anti-HIV Activity of Saxalin with Other Furanocoumarins in H9 Lymphocytes

Saxalin was reported to have an EC50 value of 2.25 μg/mL for preventing HIV replication in H9 lymphocytes. This activity is significantly less potent compared to the parent compound psoralen (EC50 = 0.1 μg/mL) and the highly potent imperatorin (EC50 < 0.10 μg/mL), but is more active than heraclenin (EC50 = 2.37 μg/mL) within the same study context [1]. This highlights that minor structural modifications can lead to orders-of-magnitude changes in antiviral efficacy.

Antiviral Activity HIV Furanocoumarin

Identification of Saxalin as an NF-κB Inhibitory Constituent in a Bioassay-Guided Fractionation Workflow

Using a biochemometric approach (ELINA), Saxalin was specifically identified as one of four furanocoumarins (alongside imperatorin, ostruthol, and 2'-O-acetyloxypeucedanin) contributing to the observed NF-κB inhibitory activity of a Peucedanum ostruthium extract [1]. This finding distinguishes Saxalin from other furanocoumarins present in the same plant matrix that were not identified as active constituents in this specific pathway.

Anti-inflammatory NF-κB Biochemometrics

Saxalin as a Potential Biomarker for Parsley Consumption: A Differentiator for Metabolomics

Saxalin is identified as a potential biomarker for the consumption of parsley (Petroselinum crispum), a property not shared by all furanocoumarins [1]. While other furanocoumarins like psoralen, bergapten, and xanthotoxin are also present in parsley, the specific detection of Saxalin can provide a more refined or confirmatory signal in dietary metabolomics studies, differentiating it from other in-class compounds.

Metabolomics Biomarker Food Science

Recommended Research and Industrial Application Scenarios for Saxalin (CAS 36150-06-8)


Structure-Activity Relationship (SAR) Studies in Furanocoumarin Series

Saxalin is an ideal candidate for SAR studies aimed at understanding the impact of 4-substitution on the furanocoumarin core. Its intermediate binding affinity for SARS-CoV-2 main protease (-6.4 kcal/mol) compared to psoralen (-5.6 kcal/mol) and imperatorin (-6.8 kcal/mol) [1] makes it a critical data point for mapping the relationship between side-chain structure and target engagement.

Antiviral Research Requiring a Moderately Active Furanocoumarin Control

In anti-HIV research, Saxalin can serve as a moderately active control or a lead-like compound with an EC50 of 2.25 μg/mL in H9 lymphocytes [1]. This profile is useful for benchmarking the activity of novel antiviral agents, providing a defined activity level that is less extreme than the highly potent compounds in its class.

Phytochemical and Metabolomics Studies of Apiaceae Species

For researchers analyzing the chemical composition of plants like parsley or Peucedanum ostruthium, Saxalin is a relevant analytical standard. Its identification as a potential parsley biomarker [2] and as an active NF-κB inhibitory constituent in masterwort [3] validates its use in targeted metabolomics, chemotaxonomy, and bioassay-guided fractionation studies.

In Silico Modeling and Molecular Docking Validation Studies

Saxalin's defined binding pose and energy (-6.4 kcal/mol) to the SARS-CoV-2 main protease (PDB ID: 5N5O) [1] provide a useful benchmark for validating docking protocols and scoring functions. Its performance can be used to calibrate computational models when screening virtual libraries of coumarin-like molecules.

Technical Documentation Hub

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